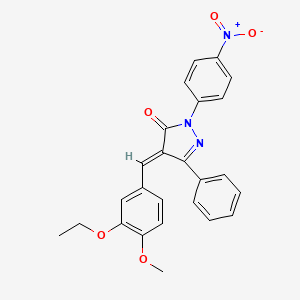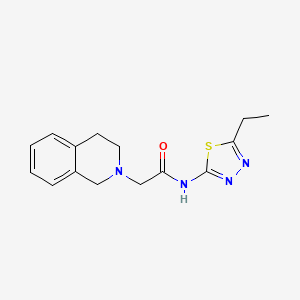![molecular formula C16H16ClNO3 B5296754 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide](/img/structure/B5296754.png)
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is commonly referred to as CB-1 receptor antagonist.
Mechanism of Action
The mechanism of action of 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide involves the inhibition of the CB-1 receptor, which is primarily found in the central nervous system. This inhibition results in a decrease in appetite and food intake, making it a potential treatment for obesity and metabolic disorders. It also reduces the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects:
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. It also reduces the rewarding effects of drugs of abuse, such as cocaine and nicotine. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide in lab experiments is its specificity for the CB-1 receptor. This specificity allows for the study of the effects of CB-1 receptor inhibition on various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide. One area of interest is its potential as a treatment for obesity and metabolic disorders. Further studies are needed to determine its long-term safety and efficacy in human subjects. Another area of interest is its potential as a treatment for addiction. Studies are needed to determine its efficacy in reducing drug-seeking behavior in human subjects. Additionally, further studies are needed to determine its potential as a treatment for pain and inflammation.
Synthesis Methods
The synthesis of 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide involves the reaction of 2-chlorobenzyl chloride with 2-hydroxyethylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with benzoyl chloride to obtain the final compound. The yield of the synthesis is typically around 60%.
Scientific Research Applications
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to act as a CB-1 receptor antagonist, which makes it a potential candidate for the treatment of obesity, metabolic disorders, and addiction. Studies have also shown that it has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-15-4-2-1-3-13(15)11-21-14-7-5-12(6-8-14)16(20)18-9-10-19/h1-8,19H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJGTHDTMAPPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chlorophenyl)methoxy]-N-(2-hydroxyethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5296671.png)
![N-[2-(phenylthio)ethyl]cyclopropanecarboxamide](/img/structure/B5296675.png)
![(3R*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5296680.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)

![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)
![3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5296731.png)
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5296732.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5296738.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5296747.png)


![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)